N,N'-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide
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Overview
Description
N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexadiene ring with two methyl groups and dihypochlorous amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide typically involves the reaction of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms .
Scientific Research Applications
N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the generation of reactive oxygen species, modulation of enzyme activities, or interaction with cellular components. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: A structurally related compound with similar reactivity.
N,N’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)biscyanamide: Another related compound with different functional groups and properties.
Uniqueness
N,N’-(2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dihypochlorous amide is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
CAS No. |
245450-05-9 |
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Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.07 g/mol |
IUPAC Name |
1-N,4-N-dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C8H8Cl2N2/c1-5-3-8(12-10)6(2)4-7(5)11-9/h3-4H,1-2H3 |
InChI Key |
SRHHTBYBJCJEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NCl)C(=CC1=NCl)C |
Origin of Product |
United States |
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